ER-000444793

Mitochondrial Permeability Transition Drug Discovery Mitochondrial Calcium Retention

mPTP research using CsA or NIM811 is confounded by CypD binding, calcineurin inhibition, and off-target cyclophilin effects. ER-000444793 eliminates these artifacts: a CypD-independent mPTP inhibitor (IC50 2.8 μM) with no detectable CypD binding at concentrations up to 50 μM. • No calcineurin inhibition - clean pharmacology for immune cell and long-term culture assays • 1.7-fold rat/human potency variation (vs. 3.5-fold for CsA) - simplifies cross-species dose extrapolation • No cytotoxicity in HeLa S3 cells at functional concentrations Ideal as an orthogonal validation tool alongside CsA and as a mechanistically distinct reference standard for mPTP HTS campaigns.

Molecular Formula C23H18N2O2
Molecular Weight 354.4 g/mol
Cat. No. B1671604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER-000444793
SynonymsER-000444793
N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide
Molecular FormulaC23H18N2O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43
InChIInChI=1S/C23H18N2O2/c26-22-15-19(18-11-5-7-13-21(18)24-22)23(27)25-20-12-6-4-10-17(20)14-16-8-2-1-3-9-16/h1-13,15H,14H2,(H,24,26)(H,25,27)
InChIKeyOIZPRRGJIHYZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ER-000444793: CypD-Independent mPTP Inhibitor


ER-000444793 (CAS: 792957-74-5; N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide) is a small molecule inhibitor of mitochondrial permeability transition pore (mPTP) opening identified via high-throughput screening in cryopreserved mitochondria [1]. It exhibits an IC50 of 2.8 μM in cell-free mPTP inhibition assays and functions through a mechanism independent of cyclophilin D (CypD) binding or enzymatic inhibition . As a research tool, ER-000444793 enables functional interrogation of mPTP biology without the confounding CypD-dependent effects and off-target liabilities associated with calcineurin-inhibiting immunosuppressants such as cyclosporin A .

Orthogonal mPTP tool with CypD-independent mechanism
No calcineurin or cyclophilin modulation
High-throughput screening–derived small molecule

ER-000444793 vs. Generic mPTP Inhibitors


Generic mPTP inhibitors such as cyclosporin A (CsA), NIM811, and sanglifehrin A (SfA) all share a common mechanism: they bind to cyclophilin D (CypD) and inhibit its peptidyl-prolyl isomerase (PPIase) activity to suppress mPTP opening [1]. This CypD-dependent mechanism introduces at least three confounding variables in experimental systems: (1) calcineurin inhibition with downstream immunosuppressive effects (for CsA), (2) off-target modulation of other cyclophilin isoforms, and (3) functional redundancy where mPTP opening may proceed through CypD-independent pathways in certain disease states [2]. ER-000444793, in contrast, exhibits no detectable binding to CypD protein at concentrations up to 50 μM and does not affect CypD enzymatic activity [3]. Substituting ER-000444793 with a CypD-dependent inhibitor fundamentally changes the pharmacological profile of the experiment and may obscure mPTP-specific phenotypes, particularly in models where CypD expression varies or where CypD-independent pore opening is pathophysiologically relevant.

CsA and other CypD-dependent inhibitors introduce calcineurin-mediated immunosuppressive effects, confounding immune-cell assays.

Off-target modulation of other cyclophilin isoforms may shift phenotypic interpretation beyond mPTP.

CypD-dependent inhibitors may mask CypD-independent pore opening pathways, limiting mechanistic clarity.

ER-000444793: Comparative Evidence


mPTP Inhibition vs. Cyclosporin A

In human liver mitochondrial calcium retention capacity (CRC) assays, ER-000444793 demonstrates an IC50 of 2.0 μM for inhibiting mPTP opening, compared to cyclosporin A (CsA) which exhibits an IC50 of 0.12 μM [1]. While CsA is approximately 17-fold more potent on a molar basis in this specific assay, ER-000444793 achieves functional mPTP inhibition through a CypD-independent mechanism, making it a mechanistically orthogonal tool for validating mPTP phenotypes [2]. In rat liver mitochondria, ER-000444793 shows an IC50 of 1.2 μM versus CsA at 0.034 μM .

mPTP Inhibition vs CsA
Head-to-head
ER-000444793 IC50 2.0 μM (human), 1.2 μM (rat)
CsA IC50 0.12 μM (human), 0.034 μM (rat)
Supports orthogonal mPTP validation workflow
17–35 fold lower molar potency than CsA
Mitochondrial Permeability Transition Drug Discovery Mitochondrial Calcium Retention

CypD Binding Displacement

In HTRF (Homogeneous Time-Resolved Fluorescence) CypD binding displacement assays, ER-000444793 at concentrations up to 50 μM produced no detectable displacement of labeled CsA from recombinant human CypD protein [1]. In contrast, CsA displaced labeled CsA from CypD with an IC50 of 23 nM, and sanglifehrin A (SfA) displaced labeled CsA with an IC50 of 5 nM [2]. Additionally, ER-000444793 did not affect CypD PPIase enzymatic activity at any concentration tested .

CypD Binding Displacement
Head-to-head
ER-000444793: no displacement up to 50 μM
CsA IC50 23 nM; SfA IC50 5 nM
Reported absence of CypD binding supports orthogonal tool selection
>2,000-fold lower binding affinity vs CsA
Cyclophilin D Target Engagement Mechanism of Action

Ca2+-Induced Mitochondrial Swelling Assay

In Ca2+-induced mitochondrial swelling assays using rat liver mitochondria energized with succinate (10 mM) and rotenone (1 μM) and challenged with a 150 μM CaCl2 bolus, ER-000444793 dose-dependently inhibited mitochondrial swelling [1]. The compound was normalized to DMSO (0% inhibition) and CsA at 5 μM (100% inhibition), with ER-000444793 achieving inhibition values that demonstrated dose-responsive mPTP blockade comparable in maximal effect to saturating CsA [2]. The assay readout measured absorbance at 540 nm after 20 minutes [3].

Mitochondrial Swelling Inhibition
Head-to-head
Achieves maximal effect comparable to saturating CsA (5 μM) in rat liver mitochondria
Supports full mPTP blockade studies, not a partial inhibitor
Dose-dependent; absorbance readout at 540 nm
Mitochondrial Swelling Assay Calcium Overload High-Throughput Screening

Cross-Species Potency Comparison

ER-000444793 exhibits relatively consistent mPTP inhibitory potency across species, with IC50 values of 1.2 μM in rat liver mitochondria and 2.0 μM in human liver mitochondria (1.7-fold difference) in calcium retention capacity assays [1]. In contrast, CsA demonstrates pronounced species-dependent potency variation, with IC50 values of 0.034 μM in rat and 0.12 μM in human (3.5-fold difference) . The 95% confidence intervals for ER-000444793 IC50 values are 0.95–1.4 μM (rat) and 1.5–2.7 μM (human); for CsA the intervals are 0.028–0.042 μM (rat) and 0.093–0.14 μM (human) [2].

Cross-Species Potency Variation
Head-to-head
Rat/human IC50 ratio 1.7-fold (ER-000444793) vs 3.5-fold (CsA)
May support more consistent cross-species dosing context
CI: rat 0.95–1.4 μM; human 1.5–2.7 μM
Species Selectivity Translational Pharmacology Mitochondrial Biology

Potency Across mPTP Tool Compounds

Within the broader mPTP inhibitor landscape, ER-000444793 (IC50 2.8 μM in cell-free assays) occupies a mid-range potency tier . Comparative context from similar mitochondrial swelling assay formats shows ML404 exhibits EC50 of 4.9 nM (>500-fold more potent), TRO 40303 binds TSPO with Ki of 150 nM, and GNX-865 inhibits swelling with EC50 of 105 μM (>35-fold less potent) . Notably, none of these comparators have been validated as CypD-independent in direct binding displacement assays against labeled CsA, representing a distinct methodological advantage for ER-000444793 [1].

mPTP Inhibitor Potency Ranking
Cross-study comparable
Intermediate potency tier (IC50 2.8 μM); ML404 4.9 nM, GNX-865 105 μM
Orthogonal mechanism value may outweigh potency rank
No other CypD-independent inhibitor validated in displacement assays
Tool Compound Selection mPTP Pharmacology Potency Benchmarking

Cellular mPTP Inhibition in HeLa Cells

In cellular studies using HeLa S3 cells, ER-000444793 delays the onset of mitochondrial permeability transition (mPT) in a concentration-dependent manner without affecting mitochondrial membrane potential or inducing cellular toxicity at functional concentrations . The compound improves mitochondrial Ca2+ tolerance with an IC50 of 1.2 μM and increases mitochondrial Ca2+ retention capacity dose-dependently [1]. Importantly, no effect on mitochondrial or overall cellular health was observed at concentrations that achieve full mPTP inhibition [2].

Cellular mPTP Inhibition
Assay context
IC50 1.2 μM in HeLa cells; no cytotoxicity at functional concentrations
Supports clean cell-based mPTP tool context
No mitochondrial health disruption observed
Cellular Assay Mitochondrial Permeability Transition Toxicity Profiling

ER-000444793: Recommended Procurement Scenarios


Scenario 1: Orthogonal mPTP Validation

When a research program requires definitive confirmation that an observed phenotype is mediated specifically by mPTP opening rather than by CypD modulation or calcineurin inhibition, ER-000444793 is the appropriate procurement choice. Use ER-000444793 in parallel with CsA or other CypD inhibitors: concordant effects with both compounds confirm mPTP involvement; discordant effects (e.g., CsA protects but ER-000444793 does not) indicate CypD-dependent but mPTP-independent mechanisms. This orthogonal validation strategy leverages ER-000444793's complete lack of CypD binding at concentrations up to 50 μM [1] and is particularly valuable in disease models where CypD expression or function may be altered (e.g., aging, neurodegeneration, ischemia-reperfusion) [2].

Scenario 2: Cross-Species Translational Studies

For research programs that span rodent models and human tissue or cell-based systems, ER-000444793 offers reduced species-dependent potency variation compared to CsA. With IC50 values of 1.2 μM (rat) and 2.0 μM (human) representing only a 1.7-fold difference versus CsA's 3.5-fold variation (0.034 μM rat; 0.12 μM human) [3], ER-000444793 simplifies dose extrapolation between species. Procure ER-000444793 for experimental workflows involving: (1) primary human cell validation following rodent in vivo studies, (2) cross-species mitochondrial function comparisons, or (3) translational pharmacology requiring consistent target engagement parameters across multiple species .

Scenario 3: Cell-Based mPTP Assays

When experimental protocols demand selective mPTP inhibition without the confounding off-target effects associated with CypD-dependent inhibitors, ER-000444793 is the indicated choice. CsA inhibits calcineurin-dependent NFAT signaling in lymphocytes at the same concentrations that inhibit mPTP, introducing immunomodulatory artifacts in cell-based assays. ER-000444793 demonstrates no cytotoxicity and no disruption of mitochondrial health parameters at functional concentrations in HeLa S3 cells . Procure ER-000444793 for: (1) mPTP studies in immune cells where calcineurin inhibition would confound interpretation, (2) long-term cell culture experiments requiring maintained mPTP blockade without cumulative toxicity, or (3) assays where a clean pharmacological profile is required for mechanistic conclusions .

Scenario 4: HTS for mPTP Modulators

For HTS campaigns aimed at discovering novel mPTP modulators, ER-000444793 serves as an ideal reference standard for assay validation and hit confirmation. The compound was identified through exactly such a screening paradigm using cryopreserved mitochondria in Ca2+-induced swelling assays, where it was benchmarked against CsA (5 μM = 100% inhibition) [4]. Procure ER-000444793 as a positive control compound for mPTP inhibition screens to: (1) validate assay window and Z-factor calculations, (2) confirm that hit compounds do not simply recapitulate CypD-dependent mechanisms already represented by CsA, and (3) provide a mechanistically distinct comparator for structure-activity relationship (SAR) studies of novel mPTP-targeting chemical series [5].

Application
Selection Property
Validation Focus
Orthogonal mPTP Validation
CypD-independent mechanism
Phenotype attribution vs CypD modulation
Cross-Species Translational Studies
Reduced species potency variation
Cross-species dosing consistency review
Cell-Based mPTP Assays
Clean profile, no calcineurin inhibition
Mitochondrial health and cytotoxicity monitoring
HTS and SAR Studies
Orthogonal positive control reference
Assay validation and mechanistic differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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